molecular formula C16H22BClN2O4 B1424277 2-Chloro-2-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester CAS No. 1310384-14-5

2-Chloro-2-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester

Cat. No.: B1424277
CAS No.: 1310384-14-5
M. Wt: 352.6 g/mol
InChI Key: OKDHYVRJTXWXKN-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Chloro-2-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester” is a complex organic molecule. It contains a phenyl ring, a hydrazone group, an acetic acid ethyl ester group, and a tetramethyl-1,3,2-dioxaborolane group .

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis :

    • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, has been synthesized and its structure analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was employed for molecular structure calculations, and the results were found consistent with the crystal structures determined by X-ray diffraction (Huang et al., 2021).
  • Boron Ester Intermediates in Chemical Reactions :

    • The title compound, being a boron ester, is similar to compounds like 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)benzaldehyde, which have been investigated for their fast deboronation velocity in reactions, highlighting their potential in chemical synthesis and sensing applications (Fu et al., 2016).
  • Catalysis and Chemical Transformations :

    • Research on the reaction of substituted 1,3,2-dioxaborolanes with acetonitrile has shown that these compounds can lead to the formation of 2-oxazolines, highlighting their role in catalysis and chemical transformations (Kuznetsov et al., 2001).
  • Fluorescence Probes and Detection Applications :

    • Boronate ester-based fluorescence probes have been synthesized for the detection of hydrogen peroxide, indicating the utility of such compounds in analytical chemistry and biosensing (Lampard et al., 2018).

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BClN2O4/c1-6-22-14(21)13(18)20-19-12-9-7-11(8-10-12)17-23-15(2,3)16(4,5)24-17/h7-10,19H,6H2,1-5H3/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDHYVRJTXWXKN-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NN=C(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N/N=C(/C(=O)OCC)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-2-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester
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2-Chloro-2-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester
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2-Chloro-2-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester
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2-Chloro-2-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester
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2-Chloro-2-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester
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2-Chloro-2-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester

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